glycyl-d-threonine dihydrate glycyl-d-threonine dihydrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13819777
InChI: InChI=1S/C6H12N2O4.H2O/c1-3(9)5(6(11)12)8-4(10)2-7;/h3,5,9H,2,7H2,1H3,(H,8,10)(H,11,12);1H2/t3-,5+;/m0./s1
SMILES: CC(C(C(=O)O)NC(=O)CN)O.O
Molecular Formula: C6H14N2O5
Molecular Weight: 194.19 g/mol

glycyl-d-threonine dihydrate

CAS No.:

Cat. No.: VC13819777

Molecular Formula: C6H14N2O5

Molecular Weight: 194.19 g/mol

* For research use only. Not for human or veterinary use.

glycyl-d-threonine dihydrate -

Specification

Molecular Formula C6H14N2O5
Molecular Weight 194.19 g/mol
IUPAC Name (2R,3S)-2-[(2-aminoacetyl)amino]-3-hydroxybutanoic acid;hydrate
Standard InChI InChI=1S/C6H12N2O4.H2O/c1-3(9)5(6(11)12)8-4(10)2-7;/h3,5,9H,2,7H2,1H3,(H,8,10)(H,11,12);1H2/t3-,5+;/m0./s1
Standard InChI Key PRLZNCPKCDGZCN-DIAJRCDFSA-N
Isomeric SMILES C[C@@H]([C@H](C(=O)O)NC(=O)CN)O.O
SMILES CC(C(C(=O)O)NC(=O)CN)O.O
Canonical SMILES CC(C(C(=O)O)NC(=O)CN)O.O

Introduction

Structural and Chemical Properties

Molecular Architecture

Glycyl-D-threonine dihydrate has the molecular formula C₆H₁₆N₂O₆ and a molecular weight of 212.20 g/mol . Its IUPAC name, (2R,3S)-2-[(2-aminoacetyl)amino]-3-hydroxybutanoic acid dihydrate, reflects its chiral centers at the threonine residue (D-configuration) and the hydroxyl group’s stereochemistry . The crystalline structure consists of orthorhombic unit cells stabilized by an extensive hydrogen-bonding network involving water molecules and peptide functional groups .

Key Structural Features:

  • Peptide Bond Geometry: Synchrotron-based charge density analysis (resolution: 0.38 Å) reveals bond critical points (BCPs) with electron density (ρ) values of ~1.8 eÅ⁻³ for covalent bonds and ~0.05 eÅ⁻³ for hydrogen bonds, consistent with Bader’s quantum theory of atoms in molecules (QTAIM) .

  • Hydrogen Bonding: N–H···O and O–H···O interactions dominate, with bond lengths ranging from 2.6–3.0 Å, contributing to lattice stability .

Physicochemical Characteristics

PropertyValueSource
Melting PointNot reported
SolubilitySoluble in water, DMF, DMSO
pKa3.0 (carboxyl), 8.14 (amino)
StabilityStable at ≤15°C, hygroscopic

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Glycyl-D-threonine dihydrate is synthesized via carbodiimide-mediated coupling:

  • Activation: Glycine’s carboxyl group is activated using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).

  • Condensation: The activated glycine reacts with D-threonine’s amino group under inert conditions (0–5°C, 12–24 hrs).

  • Crystallization: The crude product is recrystallized from aqueous ethanol to yield the dihydrate form .

Yield: ~60–75% after HPLC purification.

Industrial Manufacturing

Large-scale production employs automated peptide synthesizers with solid-phase techniques, followed by:

  • Purification: Reverse-phase HPLC (C18 column, acetonitrile/water gradient).

  • Quality Control: NMR (¹H/¹³C), elemental analysis (N%: 12.8–13.4%), and titrimetry confirm ≥95% purity .

Chemical Reactivity and Derivatives

Reaction Pathways

Reaction TypeReagents/ConditionsProducts
OxidationKMnO₄ (acidic)β-Ketoamide derivatives
ReductionNaBH₄ (MeOH)Alcohol-functionalized peptides
SubstitutionAcCl (pyridine)N-Acetylated analogs

Stability Under Hydrolysis

The peptide bond resists hydrolysis at pH 4–8 but cleaves under:

  • Acidic conditions (6M HCl, 110°C, 24 hrs): Yields glycine and D-threonine .

  • Enzymatic cleavage (peptidases): Limited due to D-amino acid configuration .

Applications in Scientific Research

Structural Biology

  • Crystallography: Serves as a model for studying peptide bond electron density and hydrogen-bonding motifs .

  • Molecular Dynamics: Simulations based on its structure inform protein folding mechanisms .

Biotechnology and Medicine

  • Enzyme Substrates: Acts as a substrate for L-threonine transaldolases (TTAs), facilitating β-hydroxy amino acid synthesis .

  • Antimicrobial Studies: Modulates amino acid transport in Salmonella typhimurium and E. coli, offering insights into antibiotic resistance .

Industrial Uses

  • Chiral Resolution: Resolves racemic mixtures via crystallization .

  • Analytical Standards: Quantifies peptide content in HPLC and mass spectrometry .

Biological Activity and Mechanism

Cellular Interactions

  • Amino Acid Transport: Competes with L-threonine uptake in bacterial mutants, altering metabolic flux .

  • Enzyme Modulation: Binds to TTAs, forming a glycyl-quinonoid intermediate critical for retro-aldol reactions .

Comparative Analysis with Analogues

CompoundKey DifferenceBiological Impact
Glycyl-L-threonineL-configuration at threonineReduced enzyme affinity
Glycyl-D-serineHydroxyl → hydroxymethylAltered hydrogen-bonding
Alanyl-D-threonineMethyl side chainIncreased hydrophobicity
SupplierPurityPrice (100 mg)
TCI America>95.0%$34.00
Aladdin Scientific≥96%$411.90
Vulcanchem>95%$250.00

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